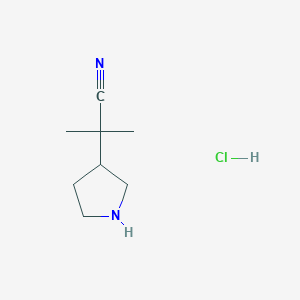
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride is a chemical compound that features a pyrrolidine ring, a nitrile group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride typically involves the reaction of 2-methylpropanenitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium t-butoxide and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is cooled to 0°C before the addition of the base, followed by the gradual addition of pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(pyrrolidin-1-yl)propanenitrile: Similar structure but with a different position of the pyrrolidine ring.
2-Methyl-5-(pyrrolidin-2-yl)pyridine: Contains a pyridine ring instead of a nitrile group.
2-Methylpropanenitrile: Lacks the pyrrolidine ring.
Uniqueness
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride is unique due to the specific positioning of the pyrrolidine ring and the nitrile group, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry .
Biological Activity
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure features a pyrrolidine ring attached to a propanenitrile moiety, contributing to its unique pharmacological profile. The presence of the nitrile group is crucial for its biological activity, as it influences the compound's interaction with target proteins.
Research indicates that this compound acts primarily as an inhibitor of glycogen synthase kinase-3β (GSK-3β), a significant target in neurodegenerative diseases like Alzheimer's. The compound's binding affinity and inhibitory potency have been studied through various assays.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- GSK-3β Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibition of GSK-3β with IC50 values ranging from 130 nM to 480 nM. This suggests a strong potential for treating conditions like Alzheimer's disease through modulation of this kinase pathway .
- Metabolic Stability : The metabolic stability of the compound has been evaluated using human liver microsomes, revealing that modifications to the structure can enhance stability while retaining biological activity. For instance, the introduction of amide bonds has shown promise in reducing degradation rates .
- Neuroprotective Properties : Additional studies have indicated that the compound may possess neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease therapies .
Properties
Molecular Formula |
C8H15ClN2 |
|---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
2-methyl-2-pyrrolidin-3-ylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C8H14N2.ClH/c1-8(2,6-9)7-3-4-10-5-7;/h7,10H,3-5H2,1-2H3;1H |
InChI Key |
RBQUWXOTNIATLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1CCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















